
Application Notes and Protocols for Patch-
Clamp Methodology in CHPG Application

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Chloro-5-hydroxyphenylglycine

Cat. No.: B062647 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(S)-3,5-Dihydroxyphenylglycine (CHPG) is a selective agonist for group I metabotropic

glutamate receptors (mGluRs), which include mGluR1 and mGluR5. These G-protein coupled

receptors are predominantly expressed in the central nervous system and are implicated in a

variety of physiological and pathological processes, including synaptic plasticity, learning and

memory, and neurodegenerative diseases. The patch-clamp technique is an indispensable tool

for elucidating the effects of CHPG on neuronal excitability, ion channel function, and synaptic

transmission with high temporal and spatial resolution.

These application notes provide detailed protocols for the application of CHPG in whole-cell

patch-clamp recordings from neurons in brain slices, along with a summary of expected

quantitative effects and a visualization of the underlying signaling pathways.

Data Presentation
Table 1: Effects of CHPG on Intrinsic Neuronal
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Parameter
CHPG
Concentration

Cell Type Effect Reference

Induced Inward

Current
1 mM

Fast-Spiking

Interneurons
103 ± 9 pA [1]

1 mM

Regular-Spiking

Pyramidal

Neurons

9 ± 3 pA [1]

Membrane

Potential
500 µM

Layer 5

Infralimbic

Pyramidal

Neurons

Depolarization

from -61 ± 1 mV

to -57 ± 1 mV

[2]

Input Resistance 500 µM

Layer 5

Infralimbic

Pyramidal

Neurons

Increase to 112 ±

3% of baseline
[2]

Spike Number 500 µM

Layer 5

Infralimbic

Pyramidal

Neurons

Increase to 186 ±

12% of baseline
[2]

First Interspike

Interval
500 µM

Layer 5

Infralimbic

Pyramidal

Neurons

Decrease to 67 ±

10% of baseline
[2]

Slow

Afterhyperpolariz

ation (sAHP)

500 µM

Layer 5

Infralimbic

Pyramidal

Neurons

Decrease to 69 ±

10% of baseline
[2]

Table 2: Effects of CHPG on Synaptic Transmission
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Parameter
CHPG
Concentration

Synapse Type Effect Reference

mEPSC

Amplitude
1 mM

Excitatory

synapses on

Fast-Spiking and

Regular-Spiking

Pyramidal

Neurons

Significant

inhibitory effect
[3]

mEPSC

Frequency
1 mM

Excitatory

synapses on

Fast-Spiking and

Regular-Spiking

Pyramidal

Neurons

No significant

effect
[3]

Experimental Protocols
Acute Brain Slice Preparation
This protocol describes the preparation of acute brain slices suitable for patch-clamp

recordings.

Materials:

N-Methyl-D-glucamine (NMDG) cutting solution

Artificial cerebrospinal fluid (aCSF)

Sucrose

Carbogen gas (95% O2 / 5% CO2)

Vibrating microtome

Dissection tools

Protocol:
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Anesthetize the animal according to approved institutional guidelines.

Perfuse the animal transcardially with ice-cold, carbogenated NMDG cutting solution.

Rapidly dissect the brain and place it in ice-cold, carbogenated NMDG cutting solution.

Mount the brain on the vibratome stage and cut coronal or sagittal slices (typically 250-350

µm thick) in ice-cold, carbogenated NMDG cutting solution.

Transfer the slices to a recovery chamber containing NMDG cutting solution at 32-34°C and

allow them to recover for 10-15 minutes.

Transfer the slices to a holding chamber containing carbogenated aCSF at room

temperature and allow them to equilibrate for at least 1 hour before recording.

Whole-Cell Patch-Clamp Recording
This protocol details the procedure for obtaining whole-cell patch-clamp recordings from

neurons in acute brain slices.

Materials:

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

Borosilicate glass capillaries

Pipette puller

Internal (pipette) solution

aCSF

CHPG stock solution

Protocol:

Place a brain slice in the recording chamber and continuously perfuse with carbogenated

aCSF at a rate of 2-3 ml/min.
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Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled

with internal solution.

Fill the pipette with the appropriate internal solution and mount it on the headstage of the

micromanipulator.

Under visual guidance (e.g., DIC microscopy), approach a neuron in the slice with the patch

pipette while applying positive pressure.

Once the pipette tip touches the cell membrane, release the positive pressure to form a

Giga-ohm seal (>1 GΩ).

Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

Allow the cell to stabilize for 5-10 minutes before starting the recording protocol.

CHPG Application
Protocol:

Prepare a stock solution of CHPG in deionized water or a suitable solvent.

Dilute the stock solution to the desired final concentration in aCSF immediately before use.

Establish a stable baseline recording for at least 5-10 minutes.

Switch the perfusion to the aCSF containing CHPG.

Record the effects of CHPG for the desired duration (typically 5-15 minutes).

To study the reversibility of the effects, switch the perfusion back to the control aCSF

(washout).

Voltage-Clamp Protocol for Investigating CHPG-Induced
Currents
Objective: To measure the direct postsynaptic currents induced by CHPG.
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Protocol:

Clamp the neuron at a holding potential of -70 mV.

Record the baseline holding current.

Apply CHPG via the perfusion system.

Measure the change in holding current induced by CHPG.

To investigate the voltage-dependence of the CHPG-induced current, a series of voltage

steps can be applied before and during CHPG application.

Current-Clamp Protocol for Investigating CHPG's Effects
on Neuronal Excitability
Objective: To assess the impact of CHPG on the firing properties of neurons.

Protocol:

Record the resting membrane potential of the neuron.

Inject a series of hyperpolarizing and depolarizing current steps to elicit action potentials and

determine the baseline firing frequency, input resistance, and afterhyperpolarization

characteristics.

Apply CHPG via the perfusion system.

Repeat the current injection protocol to measure changes in firing frequency, membrane

potential, and other intrinsic properties.

Solutions:
NMDG Cutting Solution (in mM):

92 NMDG

2.5 KCl
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1.25 NaH2PO4

30 NaHCO3

20 HEPES

25 Glucose

2 Thiourea

5 Na-Ascorbate

3 Na-Pyruvate

0.5 CaCl2

10 MgSO4

pH 7.3-7.4, ~300-310 mOsm

Artificial Cerebrospinal Fluid (aCSF) (in mM):

124 NaCl

2.5 KCl

1.25 NaH2PO4

24 NaHCO3

5 HEPES

12.5 Glucose

2 CaCl2

2 MgSO4

pH 7.4, ~300-310 mOsm
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K-Gluconate Based Internal Solution (for current-clamp) (in mM):

135 K-Gluconate

10 KCl

10 HEPES

0.2 EGTA

4 Mg-ATP

0.3 Na-GTP

10 Na2-Phosphocreatine

pH 7.3, ~290 mOsm

Cs-Based Internal Solution (for voltage-clamp, to isolate excitatory currents) (in mM):

135 Cs-MeSO3

10 CsCl

10 HEPES

0.2 EGTA

4 Mg-ATP

0.3 Na-GTP

10 Na2-Phosphocreatine

5 QX-314 (to block voltage-gated sodium channels)

pH 7.3, ~290 mOsm

Mandatory Visualization
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Caption: Signaling pathway of CHPG via group I mGluRs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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